molecular formula C9H12N2 B8724649 N1-Allylbenzene-1,2-diamine

N1-Allylbenzene-1,2-diamine

Cat. No.: B8724649
M. Wt: 148.20 g/mol
InChI Key: SWGNLXUIEMABIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-o-phenylenediamine is an organic compound characterized by the presence of an allyl group attached to the nitrogen atom of o-phenylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Allylbenzene-1,2-diamine typically involves the reaction of o-phenylenediamine with allyl halides under basic conditions. A common method includes the use of sodium hydroxide or potassium carbonate as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-o-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Allyl-o-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of polymers and as a precursor for various dyes and pigments.

Mechanism of Action

The mechanism by which N1-Allylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    o-Phenylenediamine: A precursor to N1-Allylbenzene-1,2-diamine, used in the synthesis of heterocyclic compounds.

    N-Methyl-o-phenylenediamine: Similar in structure but with a methyl group instead of an allyl group, leading to different reactivity and applications.

    N-Ethyl-o-phenylenediamine: Another analog with an ethyl group, used in different synthetic applications.

Uniqueness: N-Allyl-o-phenylenediamine is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of specific covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-N-prop-2-enylbenzene-1,2-diamine

InChI

InChI=1S/C9H12N2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7,10H2

InChI Key

SWGNLXUIEMABIK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 g of 2-nitro-N-allylaniline in 400 ml of methanol are hydrogenated in the presence of 1.5 g of the catalyst described in Example 6, at 75° C and 100-120 bars of hydrogen, for 1.5 hours, to give N-allyl-o-phenylenediamine. The solution which has been freed from the catalyst by filtration is distilled.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Four

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